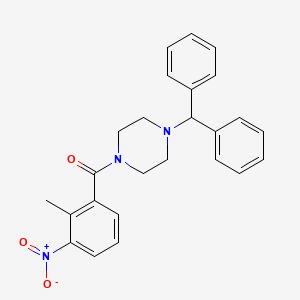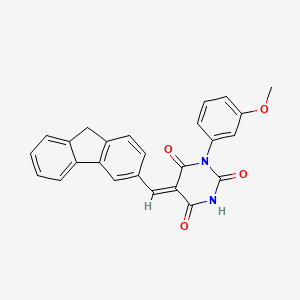![molecular formula C25H17NO B4998305 2-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4998305.png)
2-(1-phenylbenzo[f]quinolin-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-phenylbenzo[f]quinolin-3-yl)phenol is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties. This chemical compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The exact mechanism of action of 2-(1-phenylbenzo[f]quinolin-3-yl)phenol is not well understood. However, it has been proposed that this compound may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects
Numerous studies have reported the biochemical and physiological effects of this compound. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of various bacterial strains. This compound has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of using 2-(1-phenylbenzo[f]quinolin-3-yl)phenol in lab experiments is its potential pharmacological properties. This compound has been reported to possess a wide range of activities that make it a promising candidate for drug development. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
未来方向
The potential pharmacological properties of 2-(1-phenylbenzo[f]quinolin-3-yl)phenol have generated significant interest in the scientific community. Future research directions include the development of novel drug candidates based on this compound, the elucidation of its exact mechanism of action, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to determine the potential use of this compound in the treatment of other diseases such as autoimmune disorders and viral infections.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been extensively studied. Further research is needed to fully understand the potential of this compound in drug development and disease treatment.
合成方法
The synthesis of 2-(1-phenylbenzo[f]quinolin-3-yl)phenol involves a multi-step process. The first step involves the condensation of 2-aminobenzophenone and benzaldehyde in the presence of a Lewis acid catalyst. The resulting product is then subjected to a cyclization reaction using phosphorus oxychloride. The final step involves the hydrolysis of the intermediate product using sodium hydroxide to obtain the desired compound.
科学研究应用
2-(1-phenylbenzo[f]quinolin-3-yl)phenol has been extensively studied for its potential pharmacological properties. It has been reported to possess anti-cancer, anti-inflammatory, and anti-bacterial activities. This chemical compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(1-phenylbenzo[f]quinolin-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO/c27-24-13-7-6-12-20(24)23-16-21(17-8-2-1-3-9-17)25-19-11-5-4-10-18(19)14-15-22(25)26-23/h1-16,27H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBJCJUZAXAWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-allyl-5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998222.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4998226.png)
![N-{2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide trifluoroacetate](/img/structure/B4998230.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4998235.png)
![methyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4998243.png)
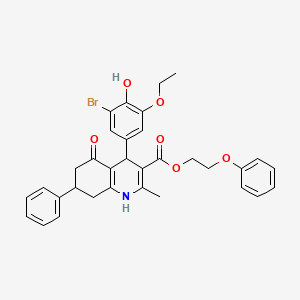
![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4998260.png)
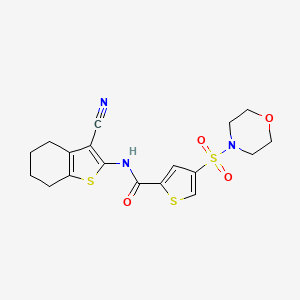
![N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4998281.png)

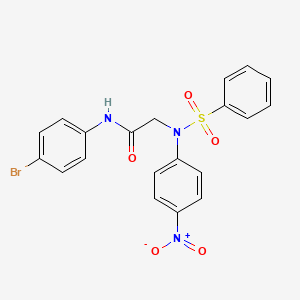
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998298.png)
